molecular formula C17H15BrN4O2 B277421 N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277421
M. Wt: 387.2 g/mol
InChI Key: RRBSMMBEXWHGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities such as antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.

Mechanism Of Action

The mechanism of action of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that this compound exerts its antimicrobial and antitumor activities by inhibiting the activity of specific enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of bacterial cells by disrupting the cell membrane and inhibiting the activity of specific enzymes involved in cell wall synthesis. In cancer cells, this compound induces apoptosis by activating specific signaling pathways involved in cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potent antimicrobial and antitumor activities. This compound is relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are numerous future directions for the research and development of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of new derivatives of this compound with improved activity and reduced toxicity. Another direction is the investigation of the potential applications of this compound in other fields, such as agriculture and environmental science. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-bromobenzoyl chloride with 3-aminopyridine in the presence of triethylamine to form 3-bromo-N-(3-pyridin-3-yl)benzamide. This intermediate is then reacted with ethyl chloroformate and sodium azide to yield N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. The overall synthesis method is relatively simple and efficient, making it suitable for large-scale production.

Scientific Research Applications

N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been the subject of numerous studies due to its potential applications in various fields. One of the primary areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Another area of interest is its antitumor activity. Studies have shown that N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C17H15BrN4O2/c18-13-5-1-6-14(10-13)20-15(23)7-2-8-16-21-17(22-24-16)12-4-3-9-19-11-12/h1,3-6,9-11H,2,7-8H2,(H,20,23)

InChI Key

RRBSMMBEXWHGNV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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